2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride
Description
The compound “2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, substituted with a bromo, cyclopropyl, and trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The pyrazole ring provides a rigid, planar core to the molecule, while the various substituents (bromo, cyclopropyl, and trifluoromethyl groups) add complexity and influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the various functional groups present in the molecule. For instance, the bromo group is a good leaving group and could be displaced in nucleophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the pyrazole ring .Future Directions
The future research directions for this compound could involve exploring its potential biological activity, given the known activities of many pyrazole derivatives. Additionally, research could be conducted to optimize the synthesis of this compound and to fully characterize its physical and chemical properties .
Properties
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3N2O/c1-4(9(12)18)17-7(5-2-3-5)6(11)8(16-17)10(13,14)15/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETZAPQZAMNLKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C(=C(C(=N1)C(F)(F)F)Br)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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